(5-(Benzyloxy)pyridin-2-yl)methanol

Enantioselective synthesis Chiral pool Antitumor antibiotics

Researchers substituting 5-benzyloxy-pyridin-2-yl-methanol with 5-OH or 5-OMe analogs face logP shifts (1.5→0.04), altered H-bonding, and loss of orthogonal protection-compromising synthetic integrity. This compound provides: • Orthogonal Bn protecting group: cleaved via neutral hydrogenolysis, preserving acid/base-sensitive motifs. • XLogP 1.5 for enhanced membrane permeability vs. polar analogs. • BP 383°C simplifies distillative workup at scale. • ≥95% purity with batch-specific NMR/HPLC/GC COA.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 59781-11-2
Cat. No. B1279645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Benzyloxy)pyridin-2-yl)methanol
CAS59781-11-2
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CN=C(C=C2)CO
InChIInChI=1S/C13H13NO2/c15-9-12-6-7-13(8-14-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2
InChIKeyUTGLFQHWXNTFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-(Benzyloxy)pyridin-2-yl)methanol (CAS 59781-11-2): Procurement-Relevant Physicochemical and Structural Baseline


(5-(Benzyloxy)pyridin-2-yl)methanol (CAS 59781-11-2) is a pyridine-based small molecule scaffold with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol . It features a 2-hydroxymethyl substituent and a 5-benzyloxy group on the pyridine ring, providing a balance of hydrogen-bonding capacity (one donor, three acceptors) and lipophilicity (XLogP = 1.5) [1]. This compound serves as a versatile intermediate in medicinal chemistry, offering a reactive primary alcohol handle and a benzyl-protected hydroxyl group that can be selectively deprotected under mild hydrogenolysis conditions [2].

Protecting Group StrategyBenzyl ether allows orthogonal deprotection via mild hydrogenolysis
Reactive HandlePrimary alcohol enables versatile derivatization (ester, ether, oxidation)
Physicochemical BalanceModerate lipophilicity with hydrogen-bonding capacity for varied reaction media

Why Generic Substitution of (5-(Benzyloxy)pyridin-2-yl)methanol Fails: Critical Structure-Function Dependencies


Simple substitution of (5-(benzyloxy)pyridin-2-yl)methanol with other 5-substituted pyridin-2-ylmethanols—such as 5-hydroxy, 5-methoxy, or 5-ethoxy analogs—is not trivial due to pronounced differences in lipophilicity, hydrogen-bonding capacity, and protecting group strategy. The benzyloxy moiety confers a significantly higher calculated logP (1.5) compared to the 5-hydroxy analog (logD ≈ 0.04 [1]) and provides a distinct orthogonal protecting group that can be removed under neutral hydrogenolysis without affecting acid- or base-sensitive functionalities elsewhere in a synthetic sequence [2]. These properties directly impact synthetic route design, purification behavior, and downstream product purity, making unverified substitution a high-risk procurement decision.

Lipophilicity Mismatch
Benzyloxy vs. hydroxy analog shows a calculated logP difference of ~1.5 units, which may shift solubility and chromatographic behavior.
Orthogonal Deprotection Loss
The benzyl ether is cleaved under neutral hydrogenolysis; substituting with unprotected hydroxyl eliminates this selective deprotection strategy.
Synthetic Route Sensitivity
Replacement may alter step yields, purification profiles, and final product purity due to differing reactivity and side reactions.

Quantitative Differentiation of (5-(Benzyloxy)pyridin-2-yl)methanol: Head-to-Head and Class-Level Evidence


Enantiomeric Purity Advantage in Chiral Intermediate Synthesis

In the total synthesis of L-azatyrosine, an antitumor antibiotic, the use of (5-benzyloxy)-2-pyridylmethanol as a starting material yielded the final product in >96% enantiomeric purity [1]. While no direct head-to-head comparison using the 5-hydroxy analog is reported in this study, the benzyl protecting group is essential for maintaining stereochemical integrity during the multi-step sequence, as the free hydroxyl would be incompatible with the N-oxide formation and asymmetric hydrogenation conditions.

Enantiomeric Purity
Reported context
>96% ee
Supports high chiral purity in multi-step synthesis
5-hydroxy analog may show lower ee under asymmetric hydrogenation conditions
Enantioselective synthesis Chiral pool Antitumor antibiotics

Lipophilicity Differentiation vs. 5-Hydroxy Analog

The benzyloxy substituent increases calculated lipophilicity by approximately 1.5 log units compared to the 5-hydroxy analog. (5-(Benzyloxy)pyridin-2-yl)methanol exhibits an XLogP of 1.5 [1], whereas 5-hydroxy-2-pyridinemethanol has a calculated logD of approximately 0.043 [2]. This difference significantly impacts membrane permeability and chromatographic retention behavior.

Lipophilicity
Class-level inference
XLogP 1.5 vs. logD ~0.043 (Δ 1.46)
Higher lipophilicity may alter permeability and retention
Computational predictions; class-level comparison
Lipophilicity ADME Drug-likeness

Boiling Point and Volatility Comparison Across 5-Alkoxy Analogs

(5-(Benzyloxy)pyridin-2-yl)methanol exhibits a predicted boiling point of 383.2 ± 32.0 °C at 760 mmHg [1], substantially higher than smaller alkoxy analogs: 5-methoxy (262 °C) [2] and 5-ethoxy (275.7 ± 25.0 °C) [3]. This higher boiling point reflects increased molecular weight and reduced volatility, which can influence purification strategy (e.g., distillation feasibility) and thermal stability considerations during storage and reactions.

Boiling Point
Class-level inference
383 °C (pred.) vs. 262 °C (methoxy) & 276 °C (ethoxy); Δ ~121 °C
Lower volatility may reduce evaporative loss during solvent removal
Predicted values; class-level inference
Thermal stability Purification Handling

Commercial Purity Benchmarking Against Supplier Specifications

Commercially available (5-(benzyloxy)pyridin-2-yl)methanol is offered with minimum purity specifications of 95% and 96% from established suppliers. While purity alone does not differentiate it from other building blocks (which may also be sold at 97%+ purity), the availability of batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data provides procurement teams with verifiable quality metrics essential for reproducible research and scale-up.

Commercial Purity
Supplier data context
95–97% (batch-specific CoA)
Batch-specific analytical data supports reproducibility
Supplier specifications; verify CoA for each lot
Purity Quality assurance Procurement

High-Value Research and Industrial Application Scenarios for (5-(Benzyloxy)pyridin-2-yl)methanol


Chiral Pool Synthesis of Enantiopure Bioactive Molecules

Employ (5-(benzyloxy)pyridin-2-yl)methanol as a protected chiral building block in the asymmetric synthesis of complex natural products and pharmaceuticals, such as the antitumor antibiotic L-azatyrosine [1]. The benzyl protecting group ensures stereochemical integrity during multi-step sequences, enabling final products with >96% enantiomeric purity.

Medicinal Chemistry Scaffold for Lipophilic Pyridine Derivatives

Utilize the elevated lipophilicity (XLogP = 1.5) of (5-(benzyloxy)pyridin-2-yl)methanol to design lead compounds with improved membrane permeability and blood-brain barrier penetration compared to more polar 5-hydroxy analogs [2]. The benzyl group can be retained for activity or cleaved later to reveal a free hydroxyl for further diversification.

Process Chemistry and Scale-Up: High-Boiling Intermediate

Leverage the high predicted boiling point (383 °C) of (5-(benzyloxy)pyridin-2-yl)methanol to simplify solvent removal and reduce losses during large-scale reactions, particularly when using high-boiling solvents or conducting distillative workups [3]. This property is advantageous relative to more volatile methoxy or ethoxy analogs.

Quality-Controlled Building Block for Reproducible Research

Source (5-(benzyloxy)pyridin-2-yl)methanol from suppliers offering batch-specific certificates of analysis (NMR, HPLC, GC) with minimum purities of 95-97% . This ensures consistent starting material quality for medicinal chemistry campaigns, SAR studies, and preclinical development where impurity profiles can confound biological results.

Application
Selection Property
Validation Focus
Chiral pool synthesis
Orthogonal benzyl protecting group
Enantiomeric purity at final step
Lipophilic scaffold design
Benzyloxy group for permeability modulation
Membrane permeability assessment
High‑boiling intermediate
Low volatility / high predicted boiling point
Thermal stability and distillation feasibility
Reproducible synthesis
Batch‑specific CoA (NMR, HPLC, GC)
Purity and impurity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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